molecular formula C35H47Cl3N4O3Ru B12304346 1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl

1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl

Cat. No.: B12304346
M. Wt: 779.2 g/mol
InChI Key: AXCXDFKCRFVFGN-UHFFFAOYSA-K
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Description

1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl is a complex organometallic compound It features a ruthenium center coordinated with various ligands, including imidazolidinylidene and benzylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl typically involves the following steps:

    Formation of the imidazolidinylidene ligand: This step involves the reaction of 2,4,6-trimethylphenylamine with formaldehyde and a secondary amine to form the imidazolidinylidene precursor.

    Coordination to ruthenium: The imidazolidinylidene ligand is then coordinated to a ruthenium precursor, such as ruthenium trichloride, under inert conditions.

    Introduction of the benzylidene ligand: The benzylidene ligand is introduced through a reaction with an appropriate benzyl halide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl can undergo various chemical reactions, including:

    Oxidation: The ruthenium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, often leading to changes in the coordination environment of the ruthenium center.

    Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, oxygen, or other peroxides.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, or hydrogen gas.

    Substitution reagents: Various halides, phosphines, or other nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidation state ruthenium complexes, while substitution reactions could produce new ruthenium-ligand complexes.

Scientific Research Applications

1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl has several scientific research applications:

    Catalysis: It can be used as a catalyst in various organic transformations, including hydrogenation, oxidation, and cross-coupling reactions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: Its potential biological activity can be explored for applications in medicinal chemistry, such as anticancer or antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl involves its interaction with molecular targets through its ruthenium center. The compound can coordinate to various substrates, facilitating chemical transformations. The specific pathways and molecular targets depend on the application, such as catalysis or biological activity.

Comparison with Similar Compounds

Similar Compounds

    Grubbs Catalysts: These are ruthenium-based catalysts used in olefin metathesis.

    N-Heterocyclic Carbene Complexes: Similar to the imidazolidinylidene ligand in the compound, these complexes are widely used in catalysis.

    Ruthenium-Benzylidene Complexes: These compounds share the benzylidene ligand and are used in various catalytic applications.

Uniqueness

1,3-Bis(2,4,6-trimethylphenyl)-4-[(trimethylammonio)methyl]imidazolidin-2-ylidene]-(2-i-propoxy-5-nitrobenzylidene)dichlororuthenium(II) chloride nitro-StickyCat Cl is unique due to its specific combination of ligands, which can impart distinct reactivity and selectivity in its applications. The presence of both imidazolidinylidene and benzylidene ligands, along with the nitro and chloride groups, provides a versatile platform for various chemical transformations.

Properties

Molecular Formula

C35H47Cl3N4O3Ru

Molecular Weight

779.2 g/mol

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydro-2H-imidazol-3-ium-2-id-4-yl]methyl-trimethylazanium;dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;chloride

InChI

InChI=1S/C25H36N3.C10H11NO3.3ClH.Ru/c1-17-10-19(3)24(20(4)11-17)26-14-23(15-28(7,8)9)27(16-26)25-21(5)12-18(2)13-22(25)6;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;;/h10-13,23H,14-15H2,1-9H3;3-7H,1-2H3;3*1H;/q+1;;;;;+2/p-3

InChI Key

AXCXDFKCRFVFGN-UHFFFAOYSA-K

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CC([N+](=[C-]2)C3=C(C=C(C=C3C)C)C)C[N+](C)(C)C)C.CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])C=[Ru](Cl)Cl.[Cl-]

Origin of Product

United States

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